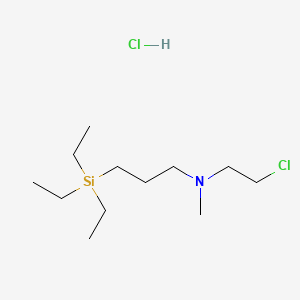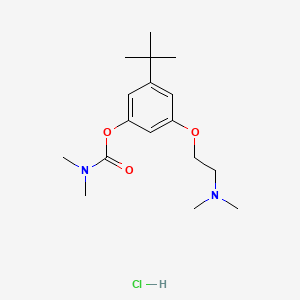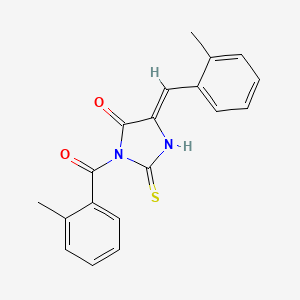
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-2-METHYLPHENYL METHYL SULFIDE , is a chemical compound with the molecular formula C8H9ClS . It consists of a thioxo-imidazolidinone core with substituted aromatic rings. Let’s break down its structure:
- The imidazolidinone ring contains a thioxo (sulfur double-bonded to oxygen) group.
- The 2-methylbenzoyl group (also called 2-methylphenylcarbonyl ) is attached to one side of the imidazolidinone ring.
- The other side of the ring features a 2-methylphenylmethylene group (a methylene group connected to a methyl-substituted phenyl ring).
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves several steps. One common synthetic route includes the following:
-
Condensation Reaction
- Start with 2-methylbenzoyl chloride and 2-methylphenylmethylamine (or its derivatives).
- React them to form the imidazolidinone ring.
- Introduce the thioxo group by reacting with an appropriate sulfur source.
-
Purification and Isolation
- Purify the product through recrystallization or column chromatography.
Industrial Production:
Industrial-scale production methods may vary, but they typically follow similar principles.
Analyse Chemischer Reaktionen
3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group or the thioxo group.
Substitution: Substitution reactions at the aromatic rings.
Common Reagents: Reagents like , , and are often used.
Major Products: These reactions yield derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Researchers explore this compound’s applications in:
Medicine: Investigating its potential as an antimicrobial or antitumor agent.
Chemistry: Studying its reactivity and designing related compounds.
Industry: Considering its use in organic synthesis.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, similar compounds include:
2-Methylbenzoyl derivatives: Explore related compounds with varying substituents.
Thioxo-imidazolidinones: Investigate other members of this class.
Eigenschaften
CAS-Nummer |
112806-21-0 |
|---|---|
Molekularformel |
C19H16N2O2S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(5Z)-3-(2-methylbenzoyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-12-7-3-5-9-14(12)11-16-18(23)21(19(24)20-16)17(22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11- |
InChI-Schlüssel |
GGZCBVMMZNPJMD-WJDWOHSUSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Kanonische SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


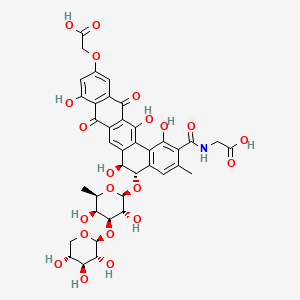
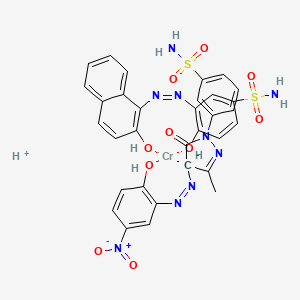
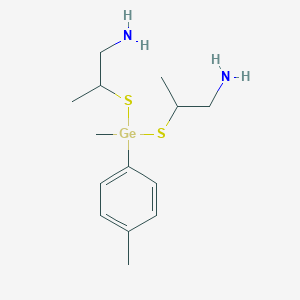
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
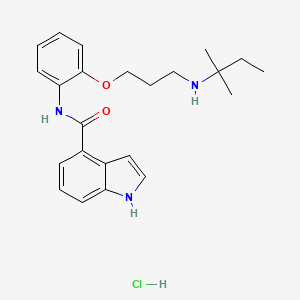


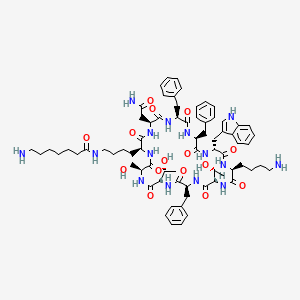
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
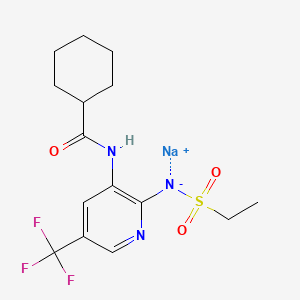
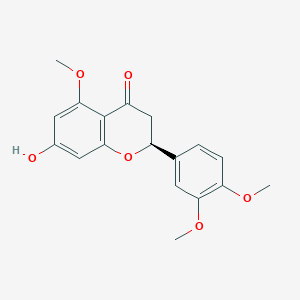
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
